
N-(4-aminophenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminophenyl)-4-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of both an amino group and a nitro group attached to a benzene ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-4-nitrobenzenesulfonamide typically involves the nitration of N-(4-aminophenyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps, such as crystallization or recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-aminophenyl)-4-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonation, to form various derivatives.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides for acylation, sulfur trioxide for sulfonation.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Reduction: N-(4-aminophenyl)-4-aminobenzenesulfonamide.
Substitution: N-(4-acylaminophenyl)-4-nitrobenzenesulfonamide.
Oxidation: N-(4-nitrosophenyl)-4-nitrobenzenesulfonamide.
Scientific Research Applications
Chemistry: N-(4-aminophenyl)-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been investigated for its ability to inhibit the growth of certain bacterial strains.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial and antifungal properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-4-nitrobenzenesulfonamide in biological systems involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
N-(4-aminophenyl)-4-methylbenzenesulfonamide: This compound differs by having a methyl group instead of a nitro group. It is used in similar applications but may exhibit different reactivity and biological activity.
N-(4-aminophenyl)-4-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a nitro group. It is also used in the synthesis of various organic compounds and has potential antimicrobial properties.
N-(4-aminophenyl)-4-hydroxybenzenesulfonamide: This compound contains a hydroxyl group, which can significantly alter its chemical and biological properties.
Uniqueness: N-(4-aminophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both an amino group and a nitro group, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C12H11N3O4S |
|---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
N-(4-aminophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H,13H2 |
InChI Key |
CAKJRDDZMNGEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


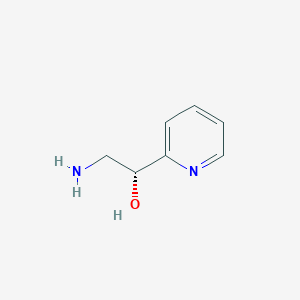
![{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13322579.png)
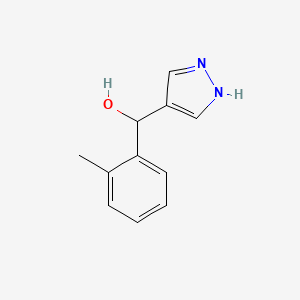
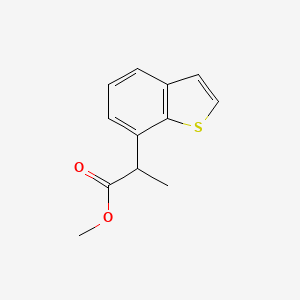
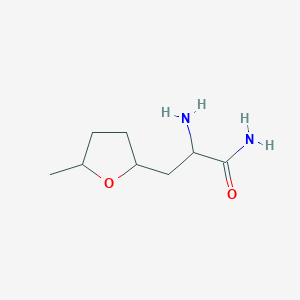
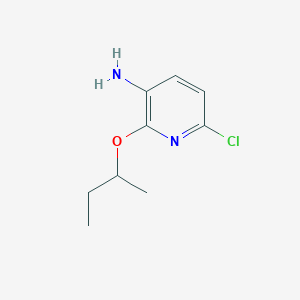
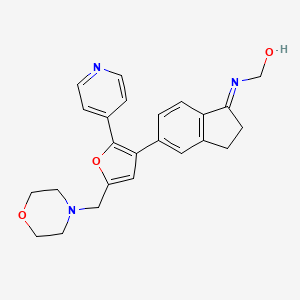

![(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)
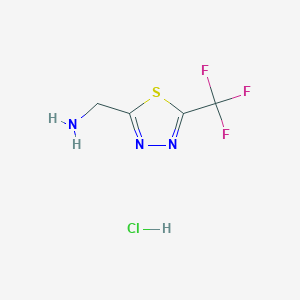
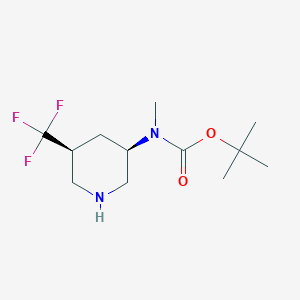
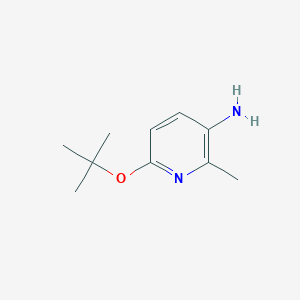
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid](/img/structure/B13322649.png)

